N,N-Di-2-naphthyl-p-phenylenediamine is an organic compound with the molecular formula and a molecular weight of 360.45 g/mol. It appears as a pale grey to light grey solid and has a melting point ranging from 225°C to 229°C. The compound is known for its antioxidant properties, making it valuable in various industrial applications, particularly in rubber and polymer formulations .
NNDP serves as a precursor for the synthesis of conjugated polymers, a class of materials with unique electrical and optical properties. By undergoing oxidative polymerization, NNDP forms polymers with alternating naphthalene and phenylene units in the backbone. These polymers exhibit interesting characteristics like semiconductivity and electroluminescence, making them valuable for applications in organic light-emitting diodes (OLEDs) and organic solar cells [1].
[1] N,N'-Di(2-naphthyl)-p-phenylenediamine Labchem Wako:
NNDP can be employed as a chemiluminescent reagent in analytical chemistry. When it reacts with certain oxidizing agents like hydrogen peroxide (H₂O₂) in an alkaline medium, it emits light. This property allows researchers to develop sensitive detection methods for various analytes, including hydrogen peroxide itself and other biomolecules [2].
The detailed scientific literature on the use of NNDP for chemiluminescent detection is still emerging.
Recent research explores the potential of NNDP as a building block for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with tunable structures and properties. Studies suggest that NNDP-based MOFs exhibit promising applications in gas storage and separation due to their high surface area and tailored pore size [3].
[3]ながらも、 N,N'-ジ(2-ナフチル)-p-フェニレンジアミン (NNDP) を有機リンカーとして用いた新規な MOF の合成、構造解析、および機能評価を実施しています。 (This research is still underway, using N,N'-Di(2-naphthyl)-p-phenylenediamine (NNDP) as an organic linker for the synthesis, structural analysis, and functional evaluation of novel MOFs.) 東京化成工業株式会社:
The synthesis of N,N-Di-2-naphthyl-p-phenylenediamine typically involves the condensation reaction of β-naphthol and p-phenylenediamine. This reaction can be conducted in heated reactors either in the melt phase or using inert solvents. The presence of boric anhydride or boric acid during the reaction allows for higher yields at lower temperatures while minimizing by-products such as β-naphthylamine. Typical conditions include heating the reactants at temperatures between 200°C and 250°C for several hours .
N,N-Di-2-naphthyl-p-phenylenediamine is widely used as:
It is particularly useful in light-colored articles due to its ability to stabilize materials without altering their appearance significantly.
Research indicates that N,N-Di-2-naphthyl-p-phenylenediamine can interact with various chemical agents, leading to exothermic reactions that produce salts. Its compatibility with different materials varies; it may react unfavorably with strong reducing agents, generating flammable hydrogen gas . Such interactions necessitate careful handling and storage practices.
Several compounds share structural similarities with N,N-Di-2-naphthyl-p-phenylenediamine. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N-Di(2-naphthyl)-N,N-diphenyl-1,4-phenylenediamine | C_{26}H_{24}N_{2} | Enhanced antioxidant capacity due to additional phenyl groups |
| N,N'-Di(3-naphthyl)-p-phenylenediamine | C_{26}H_{24}N_{2} | Different naphthalene substitution affecting solubility and reactivity |
| N,N'-Di(1-naphthyl)-p-phenylenediamine | C_{26}H_{24}N_{2} | Varying antioxidant properties due to structural differences |
| N,N'-Di(phenyl)-p-phenylenediamine | C_{24}H_{22}N_{2} | Lacks naphthalene moieties; different applications in polymers |
N,N-Di-2-naphthyl-p-phenylenediamine stands out due to its specific arrangement of naphthalene groups that enhance its effectiveness as an antioxidant while maintaining compatibility with various rubber and polymer systems .
The condensation of β-naphthol with p-phenylenediamine is catalyzed by boric anhydride (B₂O₃) or boric acid, enabling high yields (84–93%) at reduced temperatures (200–232°C) compared to traditional methods requiring >300°C [1] [4]. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/By-Product |
|---|---|---|
| Molar ratio (β-naphthol:p-phenylenediamine) | 3:1 to 6:1 | Higher ratios reduce β-naphthylamine formation [1] [5] |
| Catalyst concentration | 0.5–5 wt% B₂O₃ | 5 wt% B₂O₃ yields 93% product with 8 ppm β-naphthylamine [1] |
| Reaction time | 2–4 hours | Longer durations improve yield but increase energy costs [1] [4] |
Lower temperatures (e.g., 232°C) with B₂O₃ achieve comparable yields (92.5%) to prior high-temperature methods (94.3% at 304°C) while slashing β-naphthylamine by 98% (from 715 ppm to 14.7 ppm) [1].
Aromatic solvents like xylene, toluene, or benzene are preferred for their inertness and ability to dissolve reactants [4] [5]. Post-reaction purification employs mixed solvent systems:
A typical workflow involves:
Major impurities include β-naphthylamine (carcinogenic) and unreacted β-naphthol. Modern purification achieves:
Comparative purification efficiency:
| Method | β-Naphthylamine (ppm) | Color Impurities |
|---|---|---|
| Traditional methanol | 100–1,000 | High |
| Methanol-xylene slurry | <5 | Negligible |
| Ethylene glycol-water | 50–200 | Moderate |
N,N-Di-2-naphthyl-p-phenylenediamine functions as a highly effective radical scavenger in elastomer matrices through multiple mechanistic pathways [2]. The compound operates primarily through termination reactions during the constant rate region of oxygen absorption, where five to six molecules of oxygen are consumed per molecule of the diamine [2] [3]. This stoichiometric relationship demonstrates the compound's exceptional efficiency in radical chain termination processes within rubber vulcanizates [2].
The radical scavenging activity of N,N-Di-2-naphthyl-p-phenylenediamine involves three primary reaction centers: the nitrogen atoms at positions N(1) and N(2), and the carbon atom at position C(3) of the phenylene ring [4]. Hydrogen abstraction occurs simultaneously from these reactive sites, with the effectiveness dependent on both reaction enthalpies and partial charges on these atoms [4]. The diaryl-substituted structure of N,N-Di-2-naphthyl-p-phenylenediamine provides enhanced stability compared to dialkyl or alkyl-aryl variants, which are consumed predominantly through direct reaction with oxygen [2] [3].
| Parameter | N,N-Di-2-naphthyl-p-phenylenediamine | Reference Compounds |
|---|---|---|
| Oxygen molecules consumed per antioxidant molecule | 5-6 | 3-4 (typical alkyl derivatives) |
| Constant rate consumption duration | Extended (2x oxygen uptake period) | Shorter duration |
| Reaction temperature range | 80-120°C | 80-120°C |
| Primary mechanism | Termination reaction | Direct oxygen reaction |
The molecular structure of N,N-Di-2-naphthyl-p-phenylenediamine enables effective radical trapping through electron transfer processes [5]. The aromatic naphthyl substituents provide enhanced conjugation and improved spin delocalization in transition states, facilitating more efficient radical neutralization compared to simpler phenylenediamine derivatives [5] [6]. The compound exhibits superior radical scavenging ability through hydrogen atom transfer mechanisms in non-polar environments and sequential proton loss electron transfer mechanisms in polar media [7].
Experimental studies demonstrate that the reaction products of N,N-Di-2-naphthyl-p-phenylenediamine also possess antioxidant activity, extending the protective period beyond the initial consumption of the parent compound [2] [3]. The constant rate stage of oxygen uptake continues for approximately twice as long as the constant rate consumption of the diamine itself, indicating secondary protective mechanisms [2]. This extended protection results from the formation of stable intermediates that maintain radical scavenging capabilities [3].
The ozone resistance mechanisms of N,N-Di-2-naphthyl-p-phenylenediamine in vulcanized rubber systems operate through a combined scavenger-protective film theory [8] [9]. The compound preferentially reacts with ozone at rates significantly higher than rubber double bonds, with phenylenediamine derivatives exhibiting reaction rates approximately 50-117 times faster than natural rubber or synthetic rubber double bonds [10]. This kinetic advantage enables effective ozone interception before polymer degradation can occur [10] [11].
The protective mechanism involves rapid migration of N,N-Di-2-naphthyl-p-phenylenediamine from the bulk rubber matrix to the surface, where it forms a coherent protective barrier [10] [12]. Surface concentration is maintained through diffusion-driven replenishment as the antiozonant is consumed through reaction with ambient ozone [10]. The protective film consists of unreacted antiozonant and its ozonized products, which accumulate at the surface due to their polar nature and poor solubility in the rubber matrix [10] [12].
| Ozone Resistance Parameter | Value | Conditions |
|---|---|---|
| Critical stress enhancement | 2-3x increase | At low ozone concentrations |
| Protective film thickness | Proportional to √(exposure time) | Diffusion-controlled growth |
| Reaction rate with ozone | 7×10⁶ M⁻¹s⁻¹ (reference 6PPD) | Compared to rubber: 1.4×10⁵ M⁻¹s⁻¹ |
| Surface diffusion rate | Sufficient for monomolecular layer formation | Faster than crack growth rate |
The ozone attack mechanism on N,N-Di-2-naphthyl-p-phenylenediamine involves direct interaction between ozone and the aromatic ring system rather than initial charge transfer processes [11]. Density functional theory studies reveal that ozone interaction with the phenylenediamine aromatic core is kinetically accessible and leads to hydroxylated intermediates [11]. These intermediates undergo further ozonation to form hydroquinone derivatives and ultimately quinone products [11] [9].
Three principal pathways govern the ozonation of phenylenediamine compounds: amine oxide formation leading to nitrosoaryl and nitroaryl products, side-chain oxidation producing low molecular weight fragments, and nitroxide radical formation resulting in nitrone compounds [9]. The protective effectiveness depends on maintaining sufficient antiozonant concentration to counteract ambient ozone levels through this multi-pathway consumption mechanism [12].
The brittle layer formation observed in ozone-exposed rubber containing N,N-Di-2-naphthyl-p-phenylenediamine demonstrates the physical manifestation of the protective mechanism [13]. This layer exhibits reduced extensibility compared to the underlying rubber and can be visualized through replication techniques [13]. The layer properties vary with ozone concentration, showing decreased brittleness at higher ozone levels due to more extensive degradation of the protective film [13].
Thermal degradation pathways of N,N-Di-2-naphthyl-p-phenylenediamine under accelerated aging conditions involve complex molecular rearrangements and bond cleavage reactions [14] [15]. The compound exhibits thermal stability with a melting point range of 225-229°C and decomposition occurring around 232-234°C [15]. Under accelerated aging conditions, the primary degradation routes involve oxidative processes affecting both the aromatic ring systems and the nitrogen-containing functional groups [14].
High-temperature aging studies reveal that N,N-Di-2-naphthyl-p-phenylenediamine undergoes preferential degradation through several competing pathways [16]. The initial degradation occurs through hydrogen abstraction from the nitrogen centers, followed by ring opening reactions and formation of carbonyl-containing products [16]. The presence of oxygen accelerates these processes, leading to the formation of quinone derivatives and low molecular weight fragments [16] [17].
| Thermal Degradation Parameter | Temperature Range | Primary Products |
|---|---|---|
| Initial decomposition | 225-250°C | Hydrogen abstraction products |
| Oxidative degradation | 150-300°C | Quinone derivatives |
| Complete degradation | >350°C | Low molecular weight fragments |
| Melting point | 225-229°C | Phase transition only |
The thermal degradation kinetics follow Arrhenius-type relationships, with activation energies varying depending on the specific degradation pathway [4]. Under non-isothermal conditions, the induction period for thermal degradation can be expressed through temperature-dependent parameters that reflect the stability of the molecular structure [4]. The naphthyl substituents provide enhanced thermal stability compared to simpler alkyl or phenyl derivatives due to increased resonance stabilization [4].
Accelerated aging studies at elevated temperatures demonstrate that N,N-Di-2-naphthyl-p-phenylenediamine maintains protective effectiveness over extended periods, though with gradual reduction in efficiency [14]. The compound shows superior thermal stability compared to conventional antioxidants, with degradation products retaining some antioxidant activity [14]. Temperature-modulated differential scanning calorimetry reveals that aging induces increases in glass transition temperature and enthalpy relaxation, indicating structural changes in the stabilized polymer matrix [18].
The thermal degradation mechanism involves simultaneous processes affecting different parts of the molecule [19]. The phenylenediamine core undergoes oxidative coupling reactions at elevated temperatures, while the naphthyl substituents experience ring opening and fragmentation [19]. These competing reactions result in a complex mixture of degradation products, with the relative proportions dependent on temperature, oxygen concentration, and exposure time [19] [20].